5-(1H-Imidazol-4-YL)furan-2-carbaldehyde
Description
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring fused with an imidazole moiety and a formyl group. This structure combines the electron-rich aromaticity of furan with the nitrogen-rich imidazole, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-1-2-8(12-6)7-3-9-5-10-7/h1-5H,(H,9,10) |
InChI Key |
DRSDLLXGEOLOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Synthesis via Cyclization Strategies
a. Condensation of Furan Derivatives with Imidazole Precursors
One of the prominent methods involves the condensation of furan-2-carbaldehyde derivatives with imidazole precursors. This approach typically employs aldehyde functionalization followed by cyclization to form the imidazole ring.
Reaction mechanism: The process often begins with the formation of an imine or Schiff base intermediate through the condensation of the aldehyde group of furan-2-carbaldehyde with amino groups or hydrazines, followed by cyclization under acidic or basic conditions to generate the imidazole core.
Experimental conditions: Reactions are generally performed in ethanol or acetic acid at reflux temperatures, with catalysts such as p-toluenesulfonic acid (PTSA) or acetic acid to facilitate cyclization.
b. Cyclization via 1,2-Dicarbonyl Precursors
Another route involves the use of 1,2-dicarbonyl compounds reacting with imidazole precursors. For example, the condensation of aldehyde derivatives with α-dicarbonyl compounds under reflux can lead to imidazole formation.
Multistep Synthesis Involving Functional Group Transformations
a. Synthesis from 3-Chlorobenzo[f]quinoline-2-carbaldehyde
Methodology: Wang et al. reported treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with N-phenyl-3-methylpyrazolone, leading to heterocyclic derivatives through condensation and cyclization.
Reaction conditions: Reactions are performed in ethanol under reflux, with subsequent purification via chromatography.
b. Use of Suzuki Coupling for Imidazole Derivatives
Reaction: Suzuki coupling reactions facilitate the formation of C–C bonds between heteroaryl halides and boronic acids, enabling the functionalization of the imidazole ring.
Conditions: Catalyzed by palladium complexes, typically in ethanol or DMF, with bases such as potassium carbonate.
Preparation of Furan-2-Carbaldehyde Derivatives
a. Oxidation of Furan Derivatives
- Method: Methyl-2,3-dibromofuran-5-yl carboxylate can be oxidized to furan-2-carbaldehyde derivatives via Swern oxidation or other mild oxidants, enabling subsequent functionalization.
b. Sulfonation and Stabilization
- Method: The conversion of hydroxymethylfurfural (HMF) to HMF-sulfonates involves sulfonation with reagents like methanesulfonyl chloride in pyridine, stabilizing the molecule and preventing polymerization at elevated temperatures.
Key Data Tables and Experimental Parameters
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Condensation & Cyclization | Furan-2-carbaldehyde | Amines, hydrazines | Reflux in ethanol or acetic acid | 60-85% | Forms imidazole ring via imine formation |
| Suzuki Coupling | Halogenated heterocycles | Boronic acids, Pd catalyst | Reflux in ethanol/DMF | 70-90% | Enables functionalization at N-1 or C-4 positions |
| Oxidation | Furan derivatives | Swern or PCC oxidants | Cold conditions, room temp | 80-95% | Converts methyl groups to aldehydes |
| Sulfonation | HMF | Sulfonyl chlorides | Pyridine, room temp | 98% | Stabilizes HMF, prevents polymerization |
Research Discoveries and Innovations
Recent advances have optimized cyclization protocols to improve yields and selectivity, employing catalysts like rhodium complexes or microwave-assisted synthesis.
The development of mild sulfonation techniques has enhanced the stability of HMF derivatives, broadening their utility in pharmaceuticals and materials science.
The use of palladium-catalyzed cross-coupling reactions has expanded the structural diversity of imidazole derivatives, including substitution at various ring positions.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The imidazole ring is known to interact with metal ions and proteins, which may contribute to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
- 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Melting point (126–128°C), synthesized in water with a 45.2% yield .
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) : Replacing furan with thiophene lowers the melting point (88–90°C) and yield (25%), likely due to reduced aromatic stabilization and solvent effects (DMSO vs. water) .
Thermodynamic Stability
- Nitro-substituted analogs : 5-(2/3/4-nitrophenyl)furan-2-carbaldehydes exhibit standard sublimation enthalpies (ΔHsub) ranging from 90–110 kJ/mol, calculated via the Knudsen effusion method .
- Combustion energies : 5-(4-nitrophenyl)furan-2-carbaldehyde has a solid-state enthalpy of formation (ΔfH°(s)) of −350 ± 5 kJ/mol, indicating higher stability compared to methyl- or oxymethyl-substituted derivatives .
Reactivity and Functionalization
- Imidazole derivatives : 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) shares a similar imidazole core but differs in substituent placement, which may alter electrophilic substitution patterns or biological activity .
- 5-Hydroxymethylfuran-2-carbaldehyde (HMF) : A simpler analog with a hydroxymethyl group, HMF is derived from carbohydrates and lacks the imidazole moiety, reducing its nitrogen-dependent reactivity .
Data Tables
Table 1: Physical Properties of Selected Furan Carbaldehydes
Table 2: Thermodynamic Data for Nitro-Substituted Analogs
Key Research Findings
- Synthesis Optimization : Polar solvents like water improve yields for furan derivatives compared to thiophene analogs, possibly due to better solubility of intermediates .
- Thermodynamic Insights : Nitro groups enhance sublimation enthalpies, suggesting stronger intermolecular forces in the solid state .
- Safety Considerations : Chloro and methoxy substituents necessitate stringent handling protocols, as seen in safety data sheets for related compounds .
Biological Activity
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound that combines an imidazole ring with a furan moiety, resulting in unique chemical properties and significant biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C9H8N2O
- Molecular Weight : 176.17 g/mol
- IUPAC Name : 5-(1H-imidazol-4-yl)furan-2-carbaldehyde
The dual-ring structure of this compound contributes to its reactivity and biological interactions, making it a candidate for various pharmaceutical applications.
Anticancer Potential
Research has highlighted the potential of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole and furan have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | A549 (lung cancer) | 6.75 ± 0.19 | Induces apoptosis |
| Compound B (imidazole derivative) | HCC827 (lung cancer) | 5.13 ± 0.97 | Inhibits cell cycle progression |
| 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde | MRC-5 (normal lung fibroblast) | Moderate effects observed | Potentially selective toxicity |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating the potency of these compounds.
The mechanisms through which 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : By interfering with the normal cell cycle, it can prevent cancer cells from proliferating.
Case Studies
Several studies have demonstrated the biological activity of compounds related to 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde:
- Study on Lung Cancer Cells :
- Mechanistic Insights :
Applications in Medicinal Chemistry
The unique structural characteristics of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde make it a valuable scaffold in drug design:
- Antimicrobial Activity : Some studies suggest that compounds with imidazole and furan rings possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary research indicates that derivatives may also exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
